Loss of 5-HT vs. KCl Contractile Selectivity: Direct Head-to-Head Comparison of the Methyl Ester (NFAme), Niflumic Acid, and Niflumic Acid Amide in Rat Isolated Stomach Fundus
In a direct comparative study by Criddle et al. (2002), the methyl ester of niflumic acid (termed NFAme, equivalent to CAS 59361-45-4) was tested alongside niflumic acid and the corresponding amide analog (NFAm) for inhibitory effects on 5-hydroxytryptamine (5-HT)- and KCl-induced tonic contractions in the rat isolated stomach fundus [1]. Niflumic acid exhibited a pronounced 6.2-fold selectivity for inhibiting 5-HT-induced contractions (IC₅₀ = 0.24 × 10⁻⁴ M) over KCl-induced responses (IC₅₀ = 1.49 × 10⁻⁴ M). In contrast, the methyl ester (NFAme) displayed essentially no selectivity between the two contractile stimuli (5-HT IC₅₀ = 1.64 × 10⁻⁴ M; KCl IC₅₀ = 2.61 × 10⁻⁴ M; selectivity ratio = 1.59). The amide analog (NFAm) similarly lacked selectivity (5-HT IC₅₀ = 1.87 × 10⁻⁴ M; KCl IC₅₀ = 2.55 × 10⁻⁴ M; ratio = 1.36). The methyl ester was 6.8-fold less potent than niflumic acid at inhibiting 5-HT responses and 1.75-fold less potent at inhibiting KCl responses.
| Evidence Dimension | IC₅₀ for inhibition of 5-HT- and KCl-induced tonic contractions; selectivity ratio (KCl IC₅₀ / 5-HT IC₅₀) |
|---|---|
| Target Compound Data | 5-HT IC₅₀ = 1.64 × 10⁻⁴ M (n=8); KCl IC₅₀ = 2.61 × 10⁻⁴ M (n=8); selectivity ratio = 1.59 (essentially non-selective) |
| Comparator Or Baseline | Niflumic acid: 5-HT IC₅₀ = 0.24 × 10⁻⁴ M (n=9); KCl IC₅₀ = 1.49 × 10⁻⁴ M (n=9); selectivity ratio = 6.21. Niflumic acid amide (NFAm): 5-HT IC₅₀ = 1.87 × 10⁻⁴ M (n=9); KCl IC₅₀ = 2.55 × 10⁻⁴ M (n=7); selectivity ratio = 1.36 |
| Quantified Difference | Methyl ester is 6.8-fold less potent at 5-HT inhibition and exhibits a 3.9-fold lower selectivity ratio (1.59 vs. 6.21) compared to niflumic acid. The selectivity loss mirrors that of the amide analog (ratio 1.36 vs. 1.59). |
| Conditions | Rat isolated stomach fundus; tonic contractions induced by 5-hydroxytryptamine (5-HT) and KCl; IC₅₀ calculated from semilog concentration-response graphs; niflumic acid tested at 1–100 µM. |
Why This Matters
This direct evidence proves that esterification of the carboxylic acid abolishes the pharmacological selectivity that defines niflumic acid's mechanism through calcium-activated chloride channels; any research group studying chloride channel modulation or 5-HT receptor pharmacology must use the free acid for mechanistic studies and cannot substitute the methyl ester as a functional equivalent.
- [1] Criddle DN, Meireles AVP, Macêdo LB, Leal-Cardoso JH, Scarparo HC, Jaffar M. Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus. Journal of Pharmacy and Pharmacology. 2002;54(2):283–288. DOI: 10.1211/0022357021778321. PMID: 11848293. View Source
